molecular formula C10H7F2NO4 B2780376 5-(2,3-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248317-55-5

5-(2,3-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No. B2780376
CAS RN: 2248317-55-5
M. Wt: 243.166
InChI Key: CNWMUKQVHMYGCW-UHFFFAOYSA-N
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Description

“2,3-Difluorophenylacetic acid” is a chemical compound with the molecular formula C8H6F2O2 . It is used in chemical synthesis .


Synthesis Analysis

While specific synthesis methods for “5-(2,3-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid” are not available, there are studies on the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This method could potentially be used in the synthesis of similar compounds.


Molecular Structure Analysis

The molecular structure of “2,3-Difluorophenylacetic acid” is represented by the SMILES string OC(=O)CC1=CC=CC(F)=C1F .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Difluorophenylacetic acid” include a molecular weight of 172.13 . More detailed properties could not be found.

Safety and Hazards

While specific safety and hazard information for “5-(2,3-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid” is not available, “2,3-Difluorophenylacetic acid” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(2,3-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO4/c11-6-3-1-2-5(7(6)12)10(8(14)15)4-13-9(16)17-10/h1-3H,4H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWMUKQVHMYGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=C(C(=CC=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

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